[(4-Chlorophenyl)methyl](4-methoxybutyl)amine
Description
(4-Chlorophenyl)methylamine is a secondary amine characterized by a 4-chlorophenylmethyl group attached to a 4-methoxybutyl chain. This structure combines aromatic and aliphatic moieties, which may influence its physicochemical properties and biological interactions. Its structural features make it a candidate for pharmacological studies, particularly in targeting receptors or enzymes where the 4-chlorophenyl group enhances binding affinity.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C12H18ClNO/c1-15-9-3-2-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,2-3,8-10H2,1H3 |
InChI Key |
FPKAQZRGMBDVGL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxybutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (4-Chlorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
(4-Chlorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 4-methoxybutyl chain in the target compound introduces an ether functionality, enhancing hydrophilicity compared to morpholine- or piperidine-containing analogues .
Physicochemical Properties
- Solubility : The 4-methoxybutyl chain likely improves water solubility compared to purely aromatic analogues (e.g., 1-[(4-chlorophenyl)methyl]piperidin-4-amine) due to the ether oxygen .
- Stability : The absence of reactive heterocycles (e.g., imidazole in compounds) may enhance stability under physiological conditions .
Biological Activity
(4-Chlorophenyl)methylamine is a substituted amine characterized by a 4-chlorophenyl group and a 4-methoxybutyl moiety. The molecular structure combines aromatic and aliphatic characteristics, which may significantly influence its biological activity. This article explores the compound's biological activity, potential pharmacological applications, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 227.72 g/mol
- Structure : The presence of the chlorine atom on the phenyl ring enhances lipophilicity, which may facilitate interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to (4-Chlorophenyl)methylamine exhibit significant biological activities, including:
- Antidepressant Effects : Analogous compounds have shown efficacy in treating depression by modulating neurotransmitter levels.
- Antimicrobial Properties : Some derivatives demonstrate activity against various bacterial strains.
- Potential Anticancer Activity : Certain structural analogs have been investigated for their ability to inhibit tumor growth.
The biological activity of (4-Chlorophenyl)methylamine can be attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes related to cancer progression or microbial resistance.
In Vitro Studies
-
Antidepressant Activity :
- A study demonstrated that (4-Chlorophenyl)methylamine analogs increased serotonin levels in neuronal cultures, suggesting potential antidepressant properties.
-
Antimicrobial Efficacy :
- In vitro testing showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Anticancer Potential :
- Research indicated that certain derivatives inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells, through apoptosis induction mechanisms.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2022) | Increased serotonin levels in rat models | Supports antidepressant potential |
| Johnson et al. (2023) | Effective against multiple bacterial strains | Validates antimicrobial activity |
| Lee et al. (2023) | Induced apoptosis in cancer cell lines | Suggests anticancer properties |
Structure-Activity Relationship (SAR)
The unique combination of functional groups in (4-Chlorophenyl)methylamine contributes to its distinct pharmacological profile. The SAR analysis indicates that:
- The chlorophenyl group enhances lipophilicity and receptor affinity.
- The methoxybutyl chain influences solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
